

understanding the selectivity of Ddr1-IN-1 for DDR1

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Compound of Interest		
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The Selectivity of Ddr1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity and mechanism of action of **Ddr1-IN-1**, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). The document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Ddr1-IN-1

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by collagen and plays a crucial role in various cellular processes, including proliferation, differentiation, adhesion, migration, and invasion.[1][2] Dysregulation of DDR1 signaling has been implicated in several diseases, including cancer and fibrosis, making it an attractive therapeutic target.[3][4] **Ddr1-IN-1** was discovered as a potent and selective inhibitor of DDR1, binding to the kinase in its "DFG-out" conformation, a hallmark of type II kinase inhibitors.[1][5] This guide delves into the specifics of its selectivity profile and the methodologies used to establish it.

Quantitative Selectivity Profile of Ddr1-IN-1



The selectivity of **Ddr1-IN-1** has been rigorously assessed through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of **Ddr1-IN-1**

Target	Assay Type	IC50 (nM)	Reference
DDR1	Lanthascreen™ Eu Kinase Binding Assay	105	[2][6]
DDR2	Lanthascreen™ Eu Kinase Binding Assay	413	[2][6]

IC50: The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 2: Cellular Potency of **Ddr1-IN-1**

Cell Line	Assay Type	EC50 (nM)	Reference
U2OS	Collagen-Induced DDR1 Autophosphorylation	86	[2]

EC50: The half-maximal effective concentration, indicating the concentration of the inhibitor that produces 50% of its maximal effect in a cell-based assay.

Table 3: Kinome-wide Selectivity of **Ddr1-IN-1**

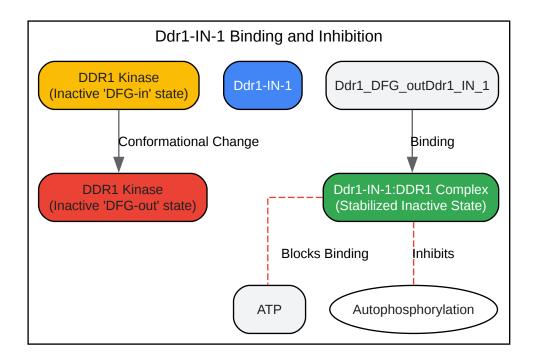
Assay Platform	Number of Kinases Screened	Inhibitor Concentrati on	Selectivity Score (S(1))	Off-Targets Identified in Primary Screen	Reference
KinomeScan	451	1 μΜ	0.01	ABL, KIT, PDGFRβ	[1][2]



Selectivity Score (S(1)): A quantitative measure of compound selectivity, calculated as the number of kinases that a compound binds to divided by the total number of kinases tested. A lower score indicates higher selectivity. It is important to note that the binding of **Ddr1-IN-1** to ABL, KIT, and PDGFRβ observed in the KinomeScan assay was not confirmed in subsequent enzymatic assays.[1][2]

Mechanism of Action

Ddr1-IN-1 is a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the DDR1 kinase domain.[1][5] This specific binding mode contributes to its selectivity. The structural basis for its selectivity against other kinases, such as ABL, lies in differences in the P-loop region of the kinase domain. The ether bridge of **Ddr1-IN-1** orients its "head" group away from the ABL P-loop, disrupting critical hydrophobic interactions that are necessary for high-affinity binding to ABL.[5][7]



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Caption: Mechanism of **Ddr1-IN-1** as a Type II Inhibitor.

Experimental Protocols



Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the selectivity of **Ddr1-IN-1**.

KinomeScan™ Profiling

This method assesses the binding of a test compound against a large panel of kinases.

Principle: An active site-directed ligand is immobilized on a solid support. Kinases are tested for their ability to bind to this ligand in the presence of the test compound. The amount of kinase bound to the solid support is quantified, and a lower amount of bound kinase indicates that the test compound is competing for the active site.

Protocol:

- A proprietary, active site-directed ligand is immobilized on a solid support.
- A panel of 451 kinases is individually tested for their ability to bind to the immobilized ligand.
- The binding reactions are performed in the presence of a fixed concentration of Ddr1-IN-1 (e.g., 1 μM).
- The amount of each kinase bound to the solid support is measured using a quantitative PCR (qPCR) method that amplifies a DNA tag unique to each kinase.
- The results are reported as the percentage of the kinase that is bound to the ligand in the
 presence of the inhibitor, compared to a DMSO control. A lower percentage indicates
 stronger binding of the inhibitor to the kinase.
- A selectivity score is calculated based on the number of kinases that show significant binding to the inhibitor.

LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay to determine the biochemical potency (IC50) of inhibitors.[8]

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor. A europium-labeled anti-tag antibody binds to



the kinase. When the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, FRET occurs between the europium donor and the Alexa Fluor™ 647 acceptor. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[8]

Protocol:

- Reagent Preparation:
 - Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[8]
 - Prepare serial dilutions of **Ddr1-IN-1** in the kinase buffer.
 - Prepare a solution containing the DDR1 or DDR2 kinase and the europium-labeled antitag antibody.
 - Prepare a solution of the Alexa Fluor™ 647-labeled tracer.
- Assay Procedure:
 - In a 384-well plate, add 5 μ L of the **Ddr1-IN-1** serial dilutions.
 - Add 5 μL of the kinase/antibody mixture to each well.
 - Add 5 μL of the tracer solution to each well.
 - Incubate the plate at room temperature for 1 hour.
- Data Acquisition and Analysis:
 - Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
 - Calculate the ratio of the acceptor emission to the donor emission.
 - Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based DDR1 Autophosphorylation Assay

Foundational & Exploratory





This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.[9]

Principle: U2OS cells, which endogenously express DDR1, are treated with the inhibitor and then stimulated with collagen. The level of DDR1 autophosphorylation is then quantified by Western blotting using an antibody specific for phosphorylated DDR1.

Protocol:

- Cell Culture and Treatment:
 - Plate U2OS cells in 96-well plates and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of Ddr1-IN-1 for 1 hour.
 - Stimulate the cells with 10 μg/mL of rat tail collagen I for 2 hours.[9]
- Cell Lysis:
 - Wash the cells three times with cold PBS.
 - Lyse the cells in a lysis buffer (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and 10 μg/ml leupeptin).[9]
- Western Blotting:
 - Determine the protein concentration of the cell lysates.
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).
 - Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513 DDR1b).[9]

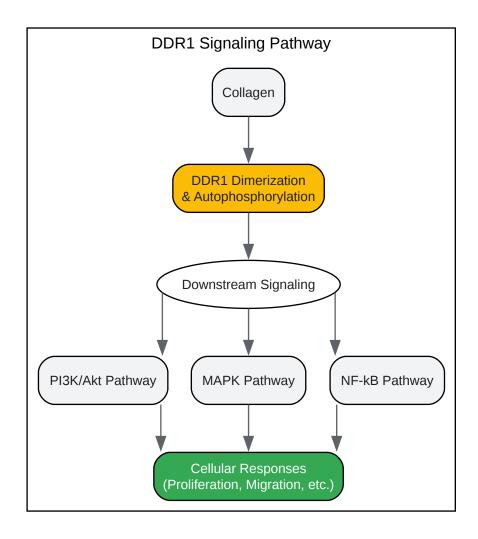


- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis:
 - Quantify the band intensities using densitometry software (e.g., ImageJ).[9]
 - Normalize the phosphorylated DDR1 signal to a loading control (e.g., total DDR1 or a housekeeping protein).
 - Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizing DDR1 Signaling and Experimental Workflow

The following diagrams illustrate the DDR1 signaling pathway and the experimental workflow for assessing the selectivity of **Ddr1-IN-1**.

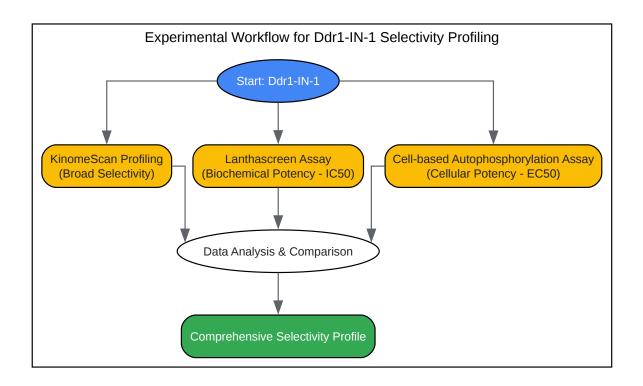




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Caption: Simplified DDR1 Signaling Pathway.





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Caption: Workflow for Assessing **Ddr1-IN-1** Selectivity.

Conclusion

Ddr1-IN-1 is a highly selective inhibitor of DDR1, a conclusion supported by a comprehensive set of biochemical and cell-based assays. Its mechanism as a type II inhibitor, binding to the "DFG-out" conformation, provides a structural basis for its selectivity. The quantitative data and detailed experimental protocols presented in this guide offer a thorough understanding of the selectivity profile of **Ddr1-IN-1**, providing a valuable resource for researchers in the field of kinase inhibitor development and cancer biology.

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